3-bromo-5-pyridin-2-yl-1H-pyridin-2-one
Overview
Description
“3-bromo-5-pyridin-2-yl-1H-pyridin-2-one” is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . It is also known as "3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 5-Bromo-2(1H)-pyridone undergoes difluormethylation in the presence of sodium chlorodifluoroacetate (ClCF2COONa) and methyl cyanide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid” has a melting point of 197-200 °C .Scientific Research Applications
- Researchers have explored its use in palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and other C–C bond-forming reactions .
- It has been investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent. Researchers have synthesized derivatives based on this core structure to enhance bioactivity .
- In particular, compounds containing this core structure have been tested against bacteria (e.g., S. aureus, B. subtilis) and E. coli, showing promising results .
Catalysis and Ligand Design
Medicinal Chemistry
Antimicrobial Properties
Anti-Fibrotic Agents
Mechanism of Action
Target of Action
It’s known that pyridinyl compounds often interact with various enzymes and receptors in the body, playing a significant role in numerous biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The formation of such compounds often involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, often leading to significant downstream effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects .
Safety and Hazards
Future Directions
The future directions for the study of “3-bromo-5-pyridin-2-yl-1H-pyridin-2-one” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine could be investigated .
properties
IUPAC Name |
3-bromo-5-pyridin-2-yl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPGOOJLLJRPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289759 | |
Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
381233-79-0 | |
Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381233-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-Bromo[2,3′-bipyridin]-6′(1′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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